molecular formula C22H21N3O2S2 B2961213 N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686771-36-8

N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2961213
CAS No.: 686771-36-8
M. Wt: 423.55
InChI Key: IMTFIOYOGRAXFK-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:

  • Thieno[3,2-d]pyrimidinone scaffold: A fused bicyclic system combining thiophene and pyrimidinone rings, providing a planar aromatic structure conducive to π-π stacking interactions.
  • 3-(4-Methylphenyl) substitution: A para-methylphenyl group attached to the pyrimidinone nitrogen, enhancing hydrophobic interactions.
  • N-(3-methylphenyl) acetamide: A meta-methyl-substituted phenyl group on the acetamide nitrogen, influencing steric and electronic properties.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-14-6-8-17(9-7-14)25-21(27)20-18(10-11-28-20)24-22(25)29-13-19(26)23-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTFIOYOGRAXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include various halogenating agents, thiols, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation is common to maintain consistency and efficiency. Purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Heterocyclic Core Modifications

Variations in the central heterocyclic scaffold significantly impact molecular interactions and bioactivity.

Compound Name Core Structure Key Differences Implications Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one N/A High planarity for π-π interactions
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Additional triazole ring fused to benzothiophene Increased rigidity; altered binding kinetics
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone Non-fused pyrimidinone ring Reduced aromaticity; lower stability

Analysis: The target’s fused thieno-pyrimidinone core likely enhances binding affinity compared to simpler dihydropyrimidinones (e.g., ) but may reduce solubility versus benzothieno-triazolo derivatives () due to increased hydrophobicity .

Substituent Effects on Acetamide Moiety

The aryl group attached to the acetamide nitrogen modulates electronic and steric properties:

Compound Name Acetamide Substituent Electronic Effects Biological Implications Reference
Target Compound 3-Methylphenyl Moderate electron-donating (+I) Balanced lipophilicity and solubility
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Trifluoromethoxyphenyl Strong electron-withdrawing (-I) Enhanced metabolic stability
2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide 4-Methylpyridin-2-yl Mixed π-acidic/base character Improved solubility via pyridine

Analysis : The 3-methylphenyl group in the target compound offers moderate hydrophobicity, while electron-withdrawing groups (e.g., CF3O in ) may improve resistance to oxidative metabolism but reduce cell permeability .

Sulfanyl Linker and Spatial Orientation

The sulfanyl bridge’s position and connectivity influence molecular geometry:

Compound Name Sulfanyl Position Spatial Configuration Reference
Target Compound Thieno[3,2-d]pyrimidin-2-yl Adjacent to pyrimidinone carbonyl
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-3-yl Shifted position on pyrimidinone

Biological Activity

N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanism of action based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H25N3O2S2
  • CAS Number : 443740-04-3
  • Molar Mass : 475.63 g/mol

The compound features a thienopyrimidine core that is often associated with various biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives similar to this compound. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases such as VEGFR-2 and AKT. For instance, one study reported an IC50 of 0.075 μM for VEGFR-2 and 4.60 μM for AKT, indicating potent activity against these targets .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase pathways. This was evidenced by S phase cell cycle arrest followed by caspase-3 activation .
  • Selectivity Towards Cancer Cells : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

Antimicrobial Activity

The thienopyrimidine derivatives have also been evaluated for antimicrobial properties:

  • Broad-Spectrum Activity : Compounds structurally related to this compound have demonstrated significant antibacterial and antimycobacterial activity against various strains including Gram-positive and Gram-negative bacteria .
  • Mechanism of Action : The antimicrobial activity is often attributed to the presence of the thienopyrimidine ring which enhances the binding affinity to bacterial enzymes or receptors .

Case Studies

Several case studies have investigated the biological activity of compounds related to this compound:

  • Study on Liver Cell Carcinoma : A study demonstrated that a derivative with similar structural features inhibited liver cell carcinoma growth significantly more than standard treatments .
  • Antimicrobial Screening : In vitro assays showed that specific derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of established antibiotics against resistant strains .

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